Pyrido[4,3-g]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[4,3-g]isoquinoline is a heterocyclic compound that belongs to the class of fused-ring systems. It consists of a pyridine ring fused to an isoquinoline ring, forming a unique structure that has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[4,3-g]isoquinoline typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the Sonogashira coupling reaction is often employed, where a but-1-yne derivative reacts with isoindoline-1,3-dione in the presence of palladium chloride (PdCl2(PPh3)2), copper iodide (CuI), and triethylamine (Et3N) in dimethylformamide (DMF) to form the desired compound .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale-up, yield, and purity. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: Pyrido[4,3-g]isoquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the compound’s functional groups, often using hydrogenation techniques.
Substitution: Substitution reactions, such as halogenation, can introduce different substituents into the molecule, altering its properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in alkaline conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using reagents like bromine (Br2) or iodine (I2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Pyridine-3,4-dicarboxylic acid.
Reduction: Various reduced forms of this compound.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Pyrido[4,3-g]isoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrido[4,3-g]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, it can act as a kinase inhibitor by binding to the active site or allosteric site of kinases, thereby modulating their activity. This inhibition can affect various cellular processes, including cell proliferation and apoptosis .
Comparison with Similar Compounds
Pyrido[3,4-g]quinazoline: Shares a similar fused-ring structure but with different substituents and biological activities.
Isoquinoline: A simpler structure with a single fused ring, used in various chemical and medicinal applications.
Quinoline: Another related compound with a fused-ring system, known for its use in antimalarial drugs.
Uniqueness: Pyrido[4,3-g]isoquinoline stands out due to its unique fused-ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
51521-30-3 |
---|---|
Molecular Formula |
C12H8N2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
pyrido[4,3-g]isoquinoline |
InChI |
InChI=1S/C12H8N2/c1-3-13-7-11-6-12-8-14-4-2-10(12)5-9(1)11/h1-8H |
InChI Key |
KNYFJKORPUITSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=CC3=C(C=CN=C3)C=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.